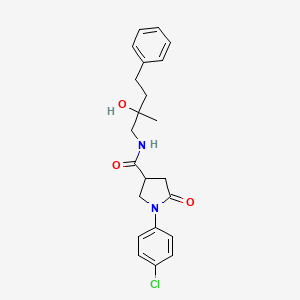

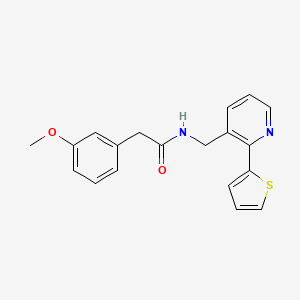

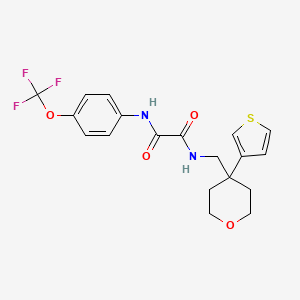

![molecular formula C9H14N4 B2753146 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1248069-25-1](/img/structure/B2753146.png)

3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a nitrogenous heterocyclic compound . It has a molecular weight of 178.24 . The IUPAC name for this compound is 3-(cyclopropylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of “3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” can be represented by the InChI code: 1S/C9H14N4/c1-2-7(1)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,1-6H2 .Chemical Reactions Analysis

Triazolo[4,3-a]pyrazine derivatives have been found to exhibit a variety of chemical reactions . For example, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis

This compound is an oil at room temperature .Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: These compounds have been investigated as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. For instance, the clinical candidate Savolitinib contains a triazolo[4,3-a]pyrazine substructure . c-Met inhibition is relevant in cancer therapy, particularly for tumors with aberrant c-Met signaling.

GABA A Modulation: Certain triazolo[4,3-a]pyrazines exhibit allosteric modulating activity on GABA A receptors . GABA A receptors play a crucial role in neurotransmission and are targeted in anxiety and epilepsy treatments.

Materials Science

These heterocycles have found applications in materials science:

- Solar Cells : Triazolo[4,3-a]pyrazines have been incorporated into polymers for use in solar cells . Their unique electronic properties contribute to efficient charge transport and light absorption.

Analytical Chemistry

Triazolo[4,3-a]pyrazines are relevant in analytical chemistry:

- N-Nitroso-Triazolopyrazine (NTTP) : Analytical methods have been developed to detect NTTP, a derivative of triazolo[4,3-a]pyrazine. This compound has implications in drug product quality control .

Antibacterial Activity

Triazolo[4,3-a]pyrazines have been evaluated for their antibacterial properties:

- Novel Derivatives : Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli strains . These compounds could potentially serve as antimicrobial agents.

Mechanism of Action

While the specific mechanism of action for “3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is not mentioned in the search results, triazolo[4,3-a]pyrazine derivatives are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activities , suggesting potential for further exploration in the field of medicinal chemistry. The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field .

properties

IUPAC Name |

3-(cyclopropylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-7(1)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXTYPXCNICSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NN=C3N2CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2753063.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2753073.png)

![2-(4-fluorophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2753075.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2753078.png)